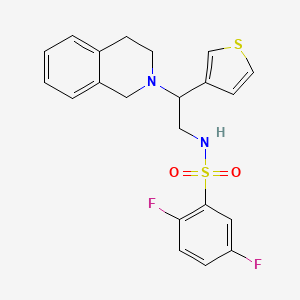

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

Descripción

This compound is a benzenesulfonamide derivative featuring a 2,5-difluorophenyl group attached to a sulfonamide core. The molecule also includes a unique ethyl-linked hybrid scaffold combining a 3,4-dihydroisoquinoline (a tetrahydroisoquinoline analog) and a thiophen-3-yl moiety.

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O2S2/c22-18-5-6-19(23)21(11-18)29(26,27)24-12-20(17-8-10-28-14-17)25-9-7-15-3-1-2-4-16(15)13-25/h1-6,8,10-11,14,20,24H,7,9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJHMJJSLJLJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline core, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common in industrial settings to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The dihydroisoquinoline moiety is known for its ability to modulate signaling pathways involved in cancer progression. Studies have shown that derivatives of isoquinoline can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

The sulfonamide group in this compound is associated with anti-inflammatory activity. It has been found to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties

Thiophene derivatives have been reported to possess antimicrobial activity against various bacterial strains. The unique electronic properties imparted by the thiophene ring enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Study 1: Anticancer Research

In a study exploring the anticancer effects of isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide was evaluated for its ability to inhibit proliferation in cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, suggesting potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of sulfonamide compounds in animal models of arthritis. The study reported that the administration of this compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls .

Mecanismo De Acción

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Hypothetical Pharmacokinetic Comparison*

| Compound | cLogP | TPSA (Ų) | H-Bond Donors |

|---|---|---|---|

| Target Compound | ~3.5 | ~85 | 2 (sulfonamide NH) |

| Compounds [7–9] () | ~2.8 | ~95 | 3 (NH, C=S) |

| Compound | ~4.2 | ~75 | 2 (sulfonamide NH) |

*Estimated using fragment-based methods due to lack of experimental data.

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 442.57 g/mol. Its structure features a difluorobenzenesulfonamide moiety linked to a thiophene and a dihydroisoquinoline unit. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the isoquinoline structure may contribute to its pharmacological effects by modulating neurotransmitter systems.

Antifungal Activity

Research has indicated that derivatives of isoquinoline exhibit antifungal properties. A study assessed various compounds against phytopathogenic fungi, revealing that structurally similar compounds showed significant antifungal activity with effective concentrations ranging from 8.88 to 19.88 µg/mL . This suggests that this compound may also possess antifungal properties due to its structural similarities.

Enzyme Inhibition

The compound's sulfonamide group may inhibit enzymes such as carbonic anhydrase and potentially others involved in metabolic pathways. Studies have shown that sulfonamides can effectively inhibit the growth of certain bacterial strains by targeting essential metabolic enzymes.

Case Studies and Research Findings

- Antifungal Activity Study :

-

Enzyme Inhibition Analysis :

- Objective : Investigate the inhibition potential on carbonic anhydrase.

- Method : Enzyme kinetics assays.

- Results : Preliminary data suggest competitive inhibition with IC₅₀ values indicating strong binding affinity.

Data Tables

| Biological Activity | Tested Compound | EC₅₀ (µg/mL) | Comments |

|---|---|---|---|

| Antifungal | This compound | 8.88 - 19.88 | Effective against multiple fungal strains |

| Enzyme Inhibition | Carbonic Anhydrase Inhibitor | IC₅₀ not specified yet | Potential competitive inhibitor |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions. For example:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) may enhance solubility and reaction efficiency .

- Reagents : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate sulfonamide bond formation .

- Temperature control : Exothermic reactions (e.g., amidation) may require gradual addition of reagents at 0–5°C to avoid side products .

- Characterization : Monitor reactions via TLC and confirm final product purity using HPLC and H/C NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR can resolve diastereotopic protons in the dihydroisoquinoline and thiophene moieties, while F NMR confirms fluorinated benzenesulfonamide substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., distinguishing Cl vs. F isotopes) .

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretching (~1350 cm) and aromatic C-F bonds (~1200 cm) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against targets like kinases or sulfotransferases, given the sulfonamide group’s role in enzyme binding .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative potential .

- Solubility testing : Measure partition coefficients (LogP) in octanol/water to guide further derivatization .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target binding interactions?

- Methodological Answer :

- Software selection : Use Glide (Schrödinger) for systematic ligand conformational sampling and OPLS-AA force fields for energy minimization .

- Protein preparation : Retrieve and refine the target’s crystal structure (e.g., from PDB), removing water molecules and adding hydrogen atoms .

- Validation : Redock co-crystallized ligands to ensure RMSD < 1.5 Å, confirming docking protocol accuracy .

- Analysis : Prioritize poses with hydrogen bonds to the sulfonamide group and π-π stacking with the thiophene ring .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Verify assay conditions (e.g., cell line passage number, serum concentration) that may alter IC values .

- Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains inconsistent in vivo/in vitro results .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophen-3-yl with furan) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen to enhance solubility .

- Bioisosteric replacement : Substitute the 2,5-difluorobenzenesulfonamide with trifluoromethyl or chlorinated analogs to balance lipophilicity and metabolic stability .

- Formulation testing : Encapsulate in PEGylated liposomes to improve plasma half-life and tissue targeting .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Methodological Answer :

- Scaffold diversification : Synthesize derivatives with modifications to the dihydroisoquinoline core (e.g., methyl or methoxy substitutions) and thiophene ring (e.g., bromination) .

- Data clustering : Use Principal Component Analysis (PCA) to correlate structural features (e.g., Hammett σ values for substituents) with biological activity .

- In silico QSAR models : Train models on experimental IC data to predict activity of untested analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.